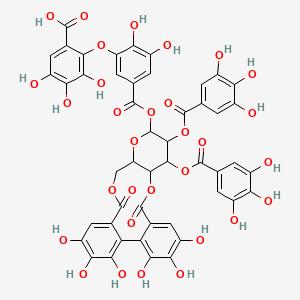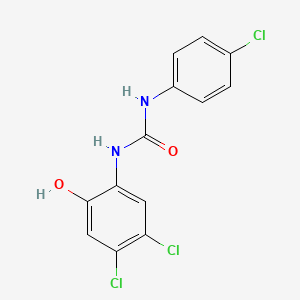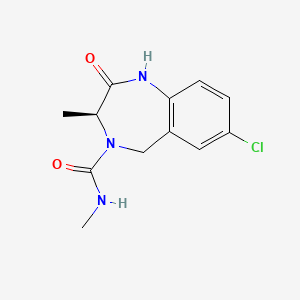
Topiramate magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topiramate magnesium is a compound that combines topiramate, an anticonvulsant drug, with magnesium. Topiramate is widely used in the treatment of epilepsy and the prevention of migraines . The addition of magnesium may enhance the therapeutic effects of topiramate, as magnesium itself has various health benefits, including its role in nerve function and muscle relaxation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of topiramate involves several steps, starting with the readily available 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose . The key steps include:
Formation of Sulfamate Ester: The compound is reacted with sulfamoyl chloride in the presence of sodium hydride using dimethylformamide as a solvent.
Alternative Routes: Other methods involve the use of sulfuryl chloride to yield a chlorosulfate ester, which is then treated with a metal azide and reduced.
Industrial Production Methods
Industrial production of topiramate typically follows the same synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Topiramate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for topiramate due to its stable structure.
Substitution Reactions: Topiramate can undergo substitution reactions, particularly involving its sulfamate group.
Common Reagents and Conditions
Sulfamoyl Chloride: Used in the formation of the sulfamate ester.
Sodium Hydride: Acts as a base in the reaction.
Dimethylformamide: Serves as a solvent.
Major Products
The primary product of these reactions is topiramate itself, with various intermediates formed during the synthesis process .
Aplicaciones Científicas De Investigación
Topiramate magnesium has a wide range of scientific research applications:
Mecanismo De Acción
Topiramate magnesium exerts its effects through multiple pathways:
Inhibition of Voltage-Gated Channels: Blocks sodium and calcium channels, reducing neuronal excitability.
Enhancement of GABA Receptors: Increases the activity of gamma-aminobutyric acid (GABA) receptors, promoting inhibitory neurotransmission.
Inhibition of Carbonic Anhydrase: Reduces the activity of carbonic anhydrase, affecting ion balance and neuronal activity.
Comparación Con Compuestos Similares
Similar Compounds
Valproate: Another anticonvulsant used in the treatment of epilepsy and bipolar disorder.
Lamotrigine: Used for epilepsy and bipolar disorder, similar to topiramate.
Levetiracetam: An anticonvulsant with a different mechanism of action.
Uniqueness
Topiramate magnesium is unique due to its combination of topiramate’s anticonvulsant properties with the health benefits of magnesium. This combination may offer enhanced therapeutic effects, particularly in nerve function and muscle relaxation .
Propiedades
Número CAS |
488127-46-4 |
|---|---|
Fórmula molecular |
C24H40MgN2O16S2 |
Peso molecular |
701.0 g/mol |
Nombre IUPAC |
magnesium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide |
InChI |
InChI=1S/2C12H20NO8S.Mg/c2*1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h2*7-9H,5-6H2,1-4H3,(H-,13,14,15);/q2*-1;+2/t2*7-,8-,9+,12+;/m11./s1 |
Clave InChI |
IQXRPOWNPLESHZ-RZTSBURASA-N |
SMILES isomérico |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[Mg+2] |
SMILES canónico |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)





